molecular formula C10H14ClNO2 B15233540 (1R,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL

Cat. No.: B15233540
M. Wt: 215.67 g/mol
InChI Key: KURQWQBODMEFCJ-WKEGUHRASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of an amino group, a chloro-substituted methoxyphenyl group, and a propanol moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxybenzaldehyde and ®-1-amino-2-propanol.

    Reaction Conditions: The key steps include the formation of an imine intermediate followed by reduction to yield the desired product. Common reagents used in these steps include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity and enantiomeric excess.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis process.

    Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(4-chloro-2-methoxyphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(5-bromo-2-methoxyphenyl)propan-2-OL
  • (1R,2S)-1-Amino-1-(5-chloro-2-ethoxyphenyl)propan-2-OL

Uniqueness

(1R,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methoxy substituents play a crucial role in its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10-/m0/s1

InChI Key

KURQWQBODMEFCJ-WKEGUHRASA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=C(C=CC(=C1)Cl)OC)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)Cl)OC)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.